Home > Products > Screening Compounds P103918 > 14-Thioglycolamido-7,8-dihydromorphinone
14-Thioglycolamido-7,8-dihydromorphinone - 139292-26-5

14-Thioglycolamido-7,8-dihydromorphinone

Catalog Number: EVT-1207928
CAS Number: 139292-26-5
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from morphine and morphinone structures, which are well-established in medicinal chemistry. It falls under the category of opioid agonists, specifically targeting mu-opioid receptors. Research indicates that derivatives like 14-thioglycolamido-7,8-dihydromorphinone have been synthesized to enhance analgesic properties while potentially reducing adverse effects associated with traditional opioids .

Synthesis Analysis

The synthesis of 14-thioglycolamido-7,8-dihydromorphinone involves several key steps:

  1. Starting Material: The synthesis typically begins with 7,8-dihydromorphinone as the base structure.
  2. Introduction of Thioglycolamide: The thioglycolamido group is introduced through a nucleophilic substitution reaction where thioglycolic acid reacts with an appropriate amine derivative of the morphinan core.
  3. Reaction Conditions: Common conditions for this synthesis may include:
    • Solvents such as dichloromethane or dimethylformamide.
    • Catalysts or reagents like triethylamine to facilitate the reaction.
    • Temperature control to optimize yields and minimize side reactions.

The yield and purity of the final product can be enhanced through recrystallization or chromatography techniques .

Molecular Structure Analysis

The molecular structure of 14-thioglycolamido-7,8-dihydromorphinone can be described as follows:

  • Molecular Formula: C₁₇H₂₃N₃O₂S
  • Molecular Weight: Approximately 335.45 g/mol
  • Structural Features:
    • A morphinan backbone with a hydroxyl group at position 3.
    • A ketone group at position 6.
    • A thioglycolamido substituent at position 14, which significantly alters its pharmacological profile.

The presence of the thiol group in the thioglycolamide enhances interactions with biological targets, potentially leading to improved binding affinities at opioid receptors .

Chemical Reactions Analysis

14-Thioglycolamido-7,8-dihydromorphinone can undergo various chemical reactions:

  1. Nucleophilic Substitution: The thiol group can participate in nucleophilic substitutions with electrophiles, which may be exploited for further derivatization.
  2. Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides under appropriate conditions.
  3. Hydrolysis: The amide bond can undergo hydrolysis in acidic or basic conditions, leading to the release of thioglycolic acid and the corresponding amine.

These reactions are significant for modifying the compound's properties and enhancing its therapeutic potential .

Mechanism of Action

The mechanism of action for 14-thioglycolamido-7,8-dihydromorphinone primarily involves its interaction with mu-opioid receptors in the central nervous system:

  1. Receptor Binding: Upon administration, the compound binds to mu-opioid receptors (MOP), leading to conformational changes that activate intracellular signaling pathways.
  2. G Protein Coupling: This activation typically involves G protein coupling, resulting in decreased adenylate cyclase activity and reduced cyclic adenosine monophosphate levels.
  3. Physiological Effects: The downstream effects include inhibition of neurotransmitter release (such as substance P) and modulation of pain perception pathways, ultimately producing analgesic effects.

Research indicates that this compound exhibits higher potency compared to traditional opioids like morphine, making it a candidate for further development in pain management therapies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 14-thioglycolamido-7,8-dihydromorphinone include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water due to its hydrophobic nature.
  • Stability: Generally stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.

These properties are crucial for its formulation into pharmaceutical preparations .

Applications

14-Thioglycolamido-7,8-dihydromorphinone has several potential applications:

  1. Pain Management: Its primary application lies in analgesia for acute and chronic pain conditions due to its potent mu-opioid receptor activity.
  2. Research Tool: It serves as a valuable tool in pharmacological research to study opioid receptor interactions and develop new analgesics with improved safety profiles.
  3. Drug Development: Ongoing research aims to explore its efficacy and safety in clinical settings, potentially leading to new therapeutic agents for pain relief without the common side effects associated with conventional opioids .

Properties

CAS Number

139292-26-5

Product Name

14-Thioglycolamido-7,8-dihydromorphinone

IUPAC Name

N-[(4R,4aS,7aR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C19H22N2O4S/c1-21-7-6-18-15-10-2-3-11(22)16(15)25-17(18)12(23)4-5-19(18,13(21)8-10)20-14(24)9-26/h2-3,13,17,22,26H,4-9H2,1H3,(H,20,24)/t13-,17+,18?,19-/m1/s1

InChI Key

IFWCCHXFUMLVAF-ZWIYRELYSA-N

SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

Synonyms

14-beta-(thioglycolamido)-7,8-dihydromorphinone
14-thioglycolamido-7,8-dihydromorphinone
TAMO

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

Isomeric SMILES

CN1CCC23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.